1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid
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Overview
Description
1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid is a chemical compound with the molecular formula C6H10FNO4S and a molecular weight of 211.21 g/mol . This compound is characterized by the presence of a fluorosulfonyl group attached to a piperidine ring, which is further connected to a carboxylic acid group. It is a versatile compound with applications in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of 1-(fluorosulfonyl)-4-piperidinecarboxylic acid are proteins, specifically amino acid residues such as serines, threonines, lysines, tyrosines, cysteines, and histidines . These residues are crucial for the function of many proteins, including enzymes, and their modification can significantly alter protein activity.
Mode of Action
1-(Fluorosulfonyl)-4-piperidinecarboxylic acid acts as a reactive probe in chemical biology and molecular pharmacology . As a sulfonyl fluoride, it possesses the right balance of biocompatibility (including aqueous stability) and protein reactivity . . This modification can inhibit enzyme activity, alter protein-protein interactions, and even change the conformation of proteins.
Biochemical Pathways
For instance, it could affect metabolic pathways regulated by enzymes containing the target residues , or nucleotide biosynthesis pathways if the target residues are present in key enzymes .
Pharmacokinetics
Similar fluorinated compounds have been shown to have favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
The molecular and cellular effects of 1-(fluorosulfonyl)-4-piperidinecarboxylic acid’s action are largely dependent on the specific proteins it targets. By modifying amino acid residues, it can inhibit enzyme activity, disrupt protein-protein interactions, and potentially alter cellular signaling pathways . This can lead to changes in cellular function and potentially influence disease states.
Preparation Methods
The synthesis of 1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid involves several steps, typically starting with the preparation of the piperidine ring. The fluorosulfonyl group is introduced through a reaction with a suitable fluorinating agent under controlled conditions. Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different functional groups.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under specific conditions, leading to the formation of diverse products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(fluorosulfonyl)- 4-Piperidinecarboxylic acid can be compared with other similar compounds such as:
1-(Phenylsulfonyl)-4-piperidinecarboxylic acid: This compound has a phenylsulfonyl group instead of a fluorosulfonyl group, leading to different chemical properties and reactivity.
4-(Fluorosulfonyl)benzoic acid: This compound has a benzoic acid moiety instead of a piperidine ring, resulting in different applications and uses.
The unique presence of the fluorosulfonyl group in this compound distinguishes it from these similar compounds, providing it with unique reactivity and applications.
Properties
IUPAC Name |
1-fluorosulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKMRBKVRNGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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